N-(4-Chloro-2-methylphenyl)-N'-oxourea
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Overview
Description
N-(4-Chloro-2-methylphenyl)-N’-oxourea: is an organic compound that features a urea derivative with a chloro and methyl substitution on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-2-methylphenyl)-N’-oxourea typically involves the reaction of 4-chloro-2-methylaniline with an isocyanate derivative. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require catalysts to facilitate the reaction. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of N-(4-Chloro-2-methylphenyl)-N’-oxourea may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: N-(4-Chloro-2-methylphenyl)-N’-oxourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-(4-Chloro-2-methylphenyl)-N’-oxourea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development .
Biology: Its ability to interact with specific biological targets makes it valuable for drug discovery and development .
Medicine: In medicine, N-(4-Chloro-2-methylphenyl)-N’-oxourea is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-N’-oxourea involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biochemical and physiological effects, including altered metabolic pathways and cellular responses.
Comparison with Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(methylthio)benzamide
- 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-
- 4-Chloro-2-methylaniline
Comparison: N-(4-Chloro-2-methylphenyl)-N’-oxourea is unique due to its specific substitution pattern and urea functionality. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
92085-20-6 |
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Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-oxourea |
InChI |
InChI=1S/C8H7ClN2O2/c1-5-4-6(9)2-3-7(5)10-8(12)11-13/h2-4H,1H3,(H,10,12) |
InChI Key |
GXGUOHMASFNLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)N=O |
Origin of Product |
United States |
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